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Abstract

Imibenconazole, a potent triazole fungicide, is a cornerstone in the management of a broad
spectrum of fungal diseases in agriculture. Its efficacy stems from the inhibition of sterol
biosynthesis in fungi, a mechanism that has established the triazole class as a critical tool for
crop protection. This technical guide provides a comprehensive overview of a plausible and
well-documented synthetic pathway for the production of Imibenconazole. The synthesis is
presented as a multi-step process, commencing with readily available starting materials and
proceeding through key intermediates. This document furnishes detailed experimental
protocols for each synthetic step, presents quantitative data in a clear tabular format, and
includes visual representations of the synthetic pathway and experimental workflows to
facilitate a deeper understanding of the production process. This guide is intended to serve as
a valuable resource for researchers, chemists, and professionals involved in the development
and manufacturing of agrochemicals.

Introduction

Imibenconazole, with the IUPAC name (4-chlorophenyl)methyl N-(2,4-dichlorophenyl)-2-
(1,2,4-triazol-1-yl)ethanimidothioate, is a systemic fungicide with both protective and curative
properties.[1] Its mode of action, like other conazole fungicides, involves the inhibition of the
Cl4-demethylase enzyme, which is essential for ergosterol biosynthesis in fungi.[2] This
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disruption of the fungal cell membrane integrity leads to the effective control of various
pathogens.

The chemical structure of Imibenconazole features a 1,2,4-triazole moiety, a dichlorophenyl
group, and a chlorobenzyl thioether linkage, all of which contribute to its fungicidal activity. The
synthesis of such a molecule requires a strategic approach, involving the sequential
construction of key fragments and their subsequent coupling. This guide outlines a feasible
three-step synthesis pathway, starting from the formation of a chloroacetamide intermediate,
followed by the introduction of the triazole ring, and culminating in the formation of the
thioimidate final product.

Proposed Synthesis Pathway
The synthesis of Imibenconazole can be logically divided into three primary stages:

¢ Synthesis of the Intermediate N-(2,4-dichlorophenyl)-2-chloroacetamide (I-1): This initial step
involves the acylation of 2,4-dichloroaniline with chloroacetyl! chloride.

¢ Synthesis of the Intermediate N-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide (I-2):
This stage involves the nucleophilic substitution of the chlorine atom in I-1 with the 1,2,4-
triazole ring.

» Synthesis of Imibenconazole (Final Product): This final and crucial stage consists of two
sequential reactions:

o Thionation: Conversion of the amide functionality in I-2 to a thioamide.

o S-alkylation: Formation of the final thioimidate product by reacting the thioamide with 4-
chlorobenzyl bromide.

The overall synthetic scheme is depicted below:
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Caption: Proposed three-step synthesis pathway for Imibenconazole.

Experimental Protocols
Step 1: Synthesis of N-(2,4-dichlorophenyl)-2-
chloroacetamide (I-1)

This reaction proceeds via the nucleophilic acyl substitution of chloroacetyl chloride by 2,4-
dichloroaniline. A non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0Jundec-7-ene (DBU), is
used to quench the HCI byproduct.[3]

Experimental Workflow:

Reaction Setup Reaction ‘Work-up and Isolation

Dissolve 2,4-dichloroaniline Cool the mixture Add chloroacety! chloride Stir at room temperature . . . Dry and recrystallize
and DBU in THF H 1005 °C }-—I-{ Framasce) H T eSms +—- Pour into cold water Filter the precipitate Wash with water from ethanol
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Caption: Experimental workflow for the synthesis of Intermediate I-1.

Materials and Reagents:

Molar Mass ( g/mol

Reagent | Quantity Moles
2,4-Dichloroaniline 162.02 16.20 g 0.10
Chloroacetyl chloride 112.94 12.42 g (8.8 mL) 0.11
DBU 152.24 16.75 g (16.5 mL) 0.11
Tetrahydrofuran (THF) - 150 mL
Ethanol - As needed

Procedure:

e In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel,
dissolve 2,4-dichloroaniline (16.20 g, 0.10 mol) and DBU (16.75 g, 0.11 mol) in THF (100
mL).

e Cool the mixture in an ice-salt bath to 0-5 °C.

e Add chloroacetyl chloride (12.42 g, 0.11 mol) dropwise to the stirred solution over a period of
30 minutes, maintaining the temperature below 5 °C.

 After the addition is complete, remove the ice bath and continue stirring the reaction mixture
at room temperature for 3-6 hours. Monitor the reaction progress by Thin Layer
Chromatography (TLC).

e Upon completion, pour the reaction mixture into 500 mL of cold water with stirring.
« Filter the resulting precipitate using a Buchner funnel and wash thoroughly with cold water.

e Dry the crude product in a vacuum oven.
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» Recrystallize the crude product from ethanol to obtain pure N-(2,4-dichlorophenyl)-2-
chloroacetamide (I-1) as a white solid.

Expected Yield: 85-95%
Step 2: Synthesis of N-(2,4-dichlorophenyl)-2-(1H-1,2,4-

triazol-1-yl)acetamide (I-2)

This step involves the N-alkylation of 1H-1,2,4-triazole with the chloroacetamide intermediate
(I-1) in the presence of a base.[4][5]

Experimental Workflow:

Reaction Setup Reaction Work-up and Isolation
Combine I-1, 1H-1,2,4-triazole, Heat the mixture at 80 °C - . - . - -
and K2CO3 in DMF for 8 hours with stirring Cool to room Ire > Pour into ice water P> Filter the precipitate P Wash with water and dry

Click to download full resolution via product page
Caption: Experimental workflow for the synthesis of Intermediate 1-2.

Materials and Reagents:
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Molar Mass ( g/mol

Reagent | Quantity Moles
N-(2,4-
dichlorophenyl)-2- 238.50 23.85¢9 0.10

chloroacetamide (I-1)

1H-1,2,4-triazole 69.07 7.609 0.11
Potassium Carbonate

138.21 20.73 g 0.15
(K2CO03)
Dimethylformamide

150 mL
(DMF)
Procedure:

e To a 250 mL round-bottom flask, add N-(2,4-dichlorophenyl)-2-chloroacetamide (I-1) (23.85
g, 0.10 mol), 1H-1,2,4-triazole (7.60 g, 0.11 mol), and potassium carbonate (20.73 g, 0.15
mol).

o Add dimethylformamide (DMF) (150 mL) to the flask and stir the mixture.

e Heat the reaction mixture to 80 °C and maintain this temperature for 8 hours with constant
stirring. Monitor the reaction by TLC.

» After the reaction is complete, cool the mixture to room temperature.
e Pour the reaction mixture into 500 mL of ice-cold water.
« Stir for 30 minutes to allow for complete precipitation.

o Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum to
yield N-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide (I-2).

Expected Yield: 70-80%

Step 3: Synthesis of Imibenconazole
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This final step is a two-part process involving the thionation of the amide (I-2) followed by S-

alkylation.
The amide is converted to a thioamide using Lawesson's reagent.[2][6]

Experimental Workflow:

Reaction Setup Reaction Work-up and Isolation
Dissolve |-2 and Lawesson's Reflux the mixture until S (0 s (S » | Remove solvent under » | Purify by column
reagent in toluene reaction is complete (TLC) p = reduced pressure | chromatography

Click to download full resolution via product page
Caption: Experimental workflow for the thionation of Intermediate I-2.

Materials and Reagents:

Molar Mass ( g/mol

Reagent | Quantity Moles
N-(2,4-
dichlorophenyl)-2-(1H-

_ 271.11 27.11¢g 0.10
1,2,4-triazol-1-

yl)acetamide (I-2)

Lawesson's Reagent 404.47 24279 0.06
Toluene - 200 mL -
Procedure:

e In a 500 mL round-bottom flask, suspend N-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-
yl)acetamide (I-2) (27.11 g, 0.10 mol) and Lawesson's reagent (24.27 g, 0.06 mol) in toluene
(200 mL).
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» Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC until the

starting material is consumed.

e Cool the reaction mixture to room temperature.

+ Remove the toluene under reduced pressure.

e The crude residue, N-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanethioamide, can be

purified by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) or

used directly in the next step after an aqueous work-up.

Expected Yield: 80-90%

The final step is the S-alkylation of the thioamide with 4-chlorobenzyl bromide to yield

Imibenconazole.[7][8]

Experimental Workflow:

Reaction Setup

Reaction

Work-up and Isolation

Dissolve the thioamide
and a base in a solvent

-

1

Add 4-chlorobenzyl bromide
and stir at room temperature

—»

j

Monitor reaction by TLC Perform aqueous work-up Extract with organic solvent Purify by recrystallization
or column chromatography

Click to download full resolution via product page

Caption: Experimental workflow for the S-alkylation to form Imibenconazole.

Materials and Reagents:
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Molar Mass ( g/mol

Reagent | Quantity Moles
N-(2,4-
dichlorophenyl)-2-(1H-

] 287.17 28.72 g 0.10
1,2,4-triazol-1-

yl)ethanethioamide

4-Chlorobenzyl
_ 205.49 21.58 ¢ 0.105
bromide

Potassium Carbonate
15.20gor11.13g
(K2CO3) or 138.21 or 101.19 0.11

_ _ (15.3 mL)
Triethylamine (EtsN)

Acetone or Acetonitrile - 200 mL

Procedure:

 Dissolve the crude or purified N-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-
yl)ethanethioamide (28.72 g, 0.10 mol) in acetone or acetonitrile (200 mL) in a 500 mL
round-bottom flask.

o Add a suitable base, such as potassium carbonate (15.20 g, 0.11 mol) or triethylamine
(11.13 g, 0.11 mol).

 To the stirred suspension, add 4-chlorobenzyl bromide (21.58 g, 0.105 mol) portion-wise at
room temperature.

o Continue stirring at room temperature for 4-8 hours, or until TLC analysis indicates the
completion of the reaction.

o Filter off the inorganic salts if potassium carbonate was used.
e Remove the solvent under reduced pressure.

o Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water
and brine.
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» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

e The crude Imibenconazole can be purified by recrystallization from a suitable solvent
system (e.g., ethanol/water) or by column chromatography to yield the pure product.

Expected Yield: 75-85%

Data Presentation

Table 1: Summary of Reactants and Products for the Synthesis of Imibenconazole
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Starting Intermediat Molar Mass  Expected
Step . Reagent(s) .
Material(s) e/Product (g/mol) Yield (%)
2,4- N-(2,4-
Dichloroanilin dichlorophen
1 e, DBU, THF yl)-2- 238.50 85-95
Chloroacetyl chloroacetam
chloride ide (I-1)
N-(2,4-
dichlorophen
1)-2-(1H-
2 FhARL2A cos DMF )1/,)2,4-(triazol- 271.11 70-80
triazole
1-
yl)acetamide
(I-2)
N-(2,4-
dichlorophen
Lawesson's y)-2-(1H-
3a [-2 Reagent, 1,2,4-triazol- 287.17 80-90
Toluene 1-
yl)ethanethio
amide
Thioamide
intermediate, )
3b 4- Base, Solvent imibenconaz 411.73 75-85
Chlorobenzyl ole
bromide
Conclusion

This technical guide has detailed a robust and plausible three-step synthesis pathway for the
production of the fungicide Imibenconazole. By providing comprehensive experimental
protocols, quantitative data, and clear visual diagrams, this document serves as a practical
resource for chemists and researchers in the agrochemical field. The described synthesis route
utilizes readily accessible starting materials and employs well-established chemical
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transformations, making it a viable approach for the laboratory-scale synthesis and a
foundation for process optimization for larger-scale production. The successful synthesis of
Imibenconazole through this pathway will provide a valuable compound for further research
into its fungicidal properties and for the development of new and effective crop protection
solutions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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